molecular formula C16H23N5O5 B1336298 Furylacryloylalanylarginine CAS No. 76079-06-6

Furylacryloylalanylarginine

Cat. No. B1336298
CAS RN: 76079-06-6
M. Wt: 365.38 g/mol
InChI Key: KVMXOYCJJRUPKZ-RIVSHMCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furylacryloylalanylarginine is a peptide that has gained attention in recent years for its potential applications in various fields of research and industry. It is also known as FA-Ala-Arg or furylacryloyl-Ala-Arg .

Scientific Research Applications

Assay Development for Carboxypeptidase N1

  • Application: An improved spectrophotometric assay for human plasma carboxypeptidase N1 utilizes furylacryloylalanylarginine. This method leverages the chromophoric properties of furylacryloylalanylarginine for kinetic parameter determination (Plummer & Kimmel, 1980).

Mapping Angiotensin-Converting Enzyme (ACE) Active Site

  • Application: Furylacryloylalanylarginine contributes to the study of angiotensin-converting enzyme (ACE) through transferred NOE spectroscopy. This approach helps in determining the binding specificity and interactions of furylacryloyl derivatives with ACE (Mayer & Meyer, 2000).

Investigating Alpha-Chymotrypsin Catalysis

  • Application: The hydrolysis of furylacryloylalanylarginine derivatives by alpha-chymotrypsin highlights its role in studying enzyme kinetics and catalysis. Such studies offer insights into acylenzyme intermediate formation and substrate specificity (Yu & Viswanatha, 1969).

Understanding Molecular Interactions in Food Chemistry

  • Application: Furylacryloylalanylarginine derivatives have been explored in the context of food chemistry, particularly in identifying taste-active compounds and understanding the Maillard reaction. This research helps in characterizing key compounds influencing taste in food products (Frank, Ottinger, & Hofmann, 2001).

Studying Enzyme Activation by Salts

  • Application: Furylacryloylalanylarginine aids in the research of enzyme activation, especially in the study of thermolysin's activity influenced by salts. This knowledge contributes to a deeper understanding of enzymatic reactions and their modulation (Inouye, Lee, & Tonomura, 1996).

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5/c1-10(20-13(22)7-6-11-4-3-9-26-11)14(23)21-12(15(24)25)5-2-8-19-16(17)18/h3-4,6-7,9-10,12H,2,5,8H2,1H3,(H,20,22)(H,21,23)(H,24,25)(H4,17,18,19)/b7-6+/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMXOYCJJRUPKZ-RIVSHMCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)/C=C/C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furylacryloylalanylarginine

CAS RN

76079-06-6
Record name Furylacryloylalanylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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